4,12,12-trimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3,6,6-trimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 3,6,6-trimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent like xylene or toluene, often in the presence of a desiccant such as calcium chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,6,6-trimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or sulfides.
Scientific Research Applications
3,6,6-trimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,6,6-trimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
3,6,6-trimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds have applications in medicinal chemistry due to their biological activities.
The uniqueness of 3,6,6-trimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
303966-22-5 |
---|---|
Molecular Formula |
C13H16N2O2S2 |
Molecular Weight |
296.4g/mol |
IUPAC Name |
4,12,12-trimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(2)5-7-8(6-17-13)19-10-9(7)11(16)15(3)12(14-10)18-4/h5-6H2,1-4H3 |
InChI Key |
ZJAVBVSACKEJFD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C)C |
Origin of Product |
United States |
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